N-tert-Butyl-1,3,4-thiadiazol-2-amine
CAS No.: 38917-37-2
Cat. No.: VC16967475
Molecular Formula: C6H11N3S
Molecular Weight: 157.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38917-37-2 |
|---|---|
| Molecular Formula | C6H11N3S |
| Molecular Weight | 157.24 g/mol |
| IUPAC Name | N-tert-butyl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C6H11N3S/c1-6(2,3)8-5-9-7-4-10-5/h4H,1-3H3,(H,8,9) |
| Standard InChI Key | XNQTUNHFIIWKKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC1=NN=CS1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
N-tert-Butyl-1,3,4-thiadiazol-2-amine is systematically named according to IUPAC conventions, reflecting its substitution pattern:
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IUPAC Name: N-(tert-butyl)-1,3,4-thiadiazol-2-amine
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CAS Registry Number: 38917-37-2
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EINECS Number: 254-188-6
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Synonyms:
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N-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine
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1,3,4-Thiadiazol-2-amine, N-tert-butyl derivative
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The compound’s structural formula features a five-membered 1,3,4-thiadiazole ring with sulfur and two nitrogen atoms, an amino group at position 2, and a tert-butyl substituent on the amino nitrogen (Fig. 1) .
Molecular and Physicochemical Properties
Key properties include:
The tert-butyl group enhances steric bulk and lipophilicity, potentially influencing reactivity and biological activity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A validated synthesis route involves the cyclocondensation of thiosemicarbazide with pivaloyl chloride (tert-butyl carbonyl chloride) under controlled conditions :
Reaction Scheme:
Procedure:
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Reagent Setup: Combine thiosemicarbazide (109.4 g, 1.20 mol), pivaloyl chloride (140 g, 1.30 mol), and toluene (800 mL) in a 2000 mL three-necked flask.
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Catalyst Addition: Introduce phosphorus oxychloride (POCl₃, 80 g, 0.52 mol) dropwise at 50°C.
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Reaction Conditions: Maintain at 70°C for 12 hours.
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Workup: Quench with ice-water, separate the toluene layer, and concentrate.
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Purification: Recrystallize from ethyl acetate/cyclohexane to yield 152.8 g (81% yield) of pure product .
Key Parameters:
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Temperature: 50–70°C (optimized for cyclization)
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Catalyst: POCl₃ (facilitates dehydration and ring closure)
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Solvent: Toluene (ensures homogeneity and controls exothermicity)
Industrial Scalability
Industrial protocols mirror laboratory methods but prioritize:
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Batch Reactors: Scalable three-necked flask analogues with automated temperature control.
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Solvent Recovery: Toluene recycling via distillation reduces costs and environmental impact.
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Yield Optimization: Adjusting stoichiometry (e.g., excess pivaloyl chloride) to drive reaction completion .
Physicochemical and Spectroscopic Analysis
Structural Confirmation
While explicit spectral data (e.g., NMR, IR) for N-tert-butyl-1,3,4-thiadiazol-2-amine is unavailable in the provided sources, analogous thiadiazoles exhibit:
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¹H NMR: Resonances for tert-butyl (~1.3 ppm, singlet) and amine protons (~5.5 ppm, broad).
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¹³C NMR: Signals for thiadiazole carbons (100–160 ppm) and tert-butyl carbons (25–30 ppm).
Stability and Reactivity
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Thermal Stability: Expected decomposition >200°C, consistent with similar amines.
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Reactivity: The amino group participates in alkylation and acylation, while the thiadiazole ring may undergo electrophilic substitution .
Applications and Research Significance
Agrochemical Intermediates
Though direct applications are undocumented, structurally related thiadiazoles (e.g., tebuthiuron) are herbicides. N-tert-Butyl-1,3,4-thiadiazol-2-amine could serve as a precursor in such syntheses.
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